3-(2-Methoxypyrimidin-4-yl)aniline
Description
Contextualization within Pyrimidine (B1678525) Chemistry Research
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. tandfonline.comresearchgate.net The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. core.ac.uk The introduction of various substituents at different positions on the pyrimidine ring can dramatically influence a compound's therapeutic potential. core.ac.uk It is within this rich chemical space that 3-(2-Methoxypyrimidin-4-yl)aniline finds its significance. The methoxy (B1213986) group at the 2-position and the aniline (B41778) group at the 3-position of the pyrimidine-linked phenyl ring provide key reactive handles for synthetic transformations, making it a sought-after precursor for complex molecular architectures.
Historical Perspectives on the Compound's Emergence in Scientific Literature
Overview of Research Trajectories and Key Academic Contributions
The primary research trajectory for this compound has been its application as a critical building block in the synthesis of kinase inhibitors. Academic contributions have largely focused on incorporating this moiety into novel molecular frameworks to target various kinases implicated in cancer and other diseases.
Key areas of research where this compound has made a significant impact include:
Imatinib Analogues: Numerous studies have utilized this aniline derivative to create variations of Imatinib, aiming to overcome drug resistance or improve efficacy. tandfonline.com
Janus Kinase (JAK) Inhibitors: The compound has been employed in the synthesis of pyrrolopyrimidines designed as inhibitors of JAKs, which are involved in inflammatory and autoimmune diseases.
CDC42 Inhibitors: Research into inhibitors of the cell division cycle 42 (CDC42) protein, a target in cancer, has also featured this compound in the synthesis of potential therapeutic agents. nih.govacs.org
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: It has been used as a starting material for potent FGFR inhibitors, another important class of anticancer drugs. mdpi.com
These research efforts underscore the compound's versatility and its established role in the drug discovery and development pipeline.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxypyrimidin-4-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVGDLXWRUOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 Methoxypyrimidin 4 Yl Aniline
Strategic Approaches to Core Pyrimidine (B1678525) Ring Synthesis
The formation of the central pyrimidine ring is a critical step in the synthesis of 3-(2-Methoxypyrimidin-4-yl)aniline. Various strategic approaches, including cyclization reactions and the design of specific precursors, are employed to construct this heterocyclic scaffold.
Cyclization Reactions for Pyrimidine Moiety Construction
Cyclization reactions are a cornerstone of pyrimidine synthesis, offering diverse pathways to construct the heterocyclic ring. These reactions often involve the condensation of a three-carbon component with a compound containing an amidine moiety. scispace.com
One common and versatile method is the [3+3] cycloaddition , where a 1,3-dicarbonyl compound or its equivalent reacts with an amidine-containing substrate. scispace.com For instance, the reaction of ketones with nitriles, catalyzed by copper under basic conditions, provides a general and economical route to functionalized pyrimidines. researchgate.net This process involves the nitrile acting as an electrophile, leading to the formation of two carbon-nitrogen bonds and one carbon-carbon bond. researchgate.net
Another approach involves the use of β-CF3-1,3-enynes and amidine hydrochlorides, which can undergo a controllable defluorinative cyclization. Depending on the reaction conditions, such as the molar ratio of reactants, this method can lead to either fluorinated pyrimidines or pyrrolo[2,3-d]pyrimidines. acs.org Microwave-assisted cyclization reactions have also proven effective for the synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates and amidines, offering a more rapid and efficient process. mdpi.com
Furthermore, iron-catalyzed modular synthesis allows for the reaction of ketones, aldehydes, or esters with amidines to form pyrimidine derivatives. This method proceeds through a β-ammoniation/cyclization sequence with broad functional group tolerance. acs.org The reaction of chalcones with guanidine (B92328) hydrochloride in the presence of a base is another established method for creating 2-amino-4,6-disubstituted pyrimidines. scispace.com
Precursor Design and Derivatization for Pyrimidine Scaffolds
The design of precursors is crucial for the synthesis of specifically substituted pyrimidines like this compound. The synthesis of 2,4-disubstituted pyrimidines often utilizes common intermediates to proceed in fewer steps. acs.org For example, starting from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a series of nucleophilic substitution, solvolysis, and condensation reactions can lead to various pyrimidine-based precursors. researchgate.net
The synthesis of pyrimidine-1,3,4-oxadiazole hybrids and their precursors also highlights the importance of precursor design. In this case, N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides are synthesized and then cyclized to form the desired hybrid molecules. tandfonline.com This demonstrates how a pyrimidine core can be elaborated with other heterocyclic systems.
Functionalization and Coupling Strategies at the Pyrimidine Core
Once the pyrimidine core is established, further modifications can be introduced. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the attachment of aryl groups to the pyrimidine ring. d-nb.infomdpi.com
Suzuki-Miyaura Cross-Coupling Methodologies for Aryl Linkage Formation
The Suzuki-Miyaura coupling reaction is a versatile tool for creating biaryl systems and is particularly effective for functionalizing heterocyclic compounds like pyrimidines. d-nb.infomdpi.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgsnnu.edu.cn This reaction is known for its mild conditions and high tolerance for various functional groups. mdpi.com
The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition , transmetalation , and reductive elimination . libretexts.orgyoutube.com
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a halogenated pyrimidine) to form a palladium(II) intermediate. libretexts.org This step is often the rate-determining step in the cycle. libretexts.org
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst. libretexts.org
Microwave-assisted Suzuki-Miyaura reactions have been shown to be particularly efficient for the synthesis of 4-arylpyrimidines from 4-pyrimidyl tosylates, offering a rapid route to these compounds. d-nb.info
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, solvent, and base. rsc.orgnih.gov The optimization of these parameters is crucial for achieving high yields and selectivity.
Catalysts and Ligands: Palladium catalysts are the most common choice for Suzuki-Miyaura reactions. youtube.com The combination of Pd(OAc)2 with 2-aminopyrimidine-4,6-diol has been reported as a stable and highly efficient catalytic system for the coupling of aryl halides with arylboronic acids. thieme-connect.com For challenging couplings, such as those involving heteroaromatic substrates, specific ligand systems are often required. For instance, the use of a tandem catalyst system of XPhosPdG2/XPhos has been shown to be effective in preventing debromination side reactions in the coupling of brominated pyrazolo[1,5-a]pyrimidin-5-ones. rsc.orgrsc.org Bulky phosphine (B1218219) ligands on the palladium catalyst can also play a crucial role in enabling aminative Suzuki-Miyaura coupling, leading to the formation of diaryl amines instead of biaryls. snnu.edu.cn
Solvents and Bases: The reaction medium significantly influences the outcome of the Suzuki-Miyaura coupling. Polar solvents like water, ethanol (B145695), and DMF have been found to favor the formation of 4-arylpyrimidines. d-nb.info The choice of base is also critical, with common bases including potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (B84403) (K3PO4). academie-sciences.frmdpi.com The base is essential for activating the organoboron reagent for the transmetalation step. rsc.org
The following table summarizes the optimized conditions for a Suzuki-Miyaura cross-coupling reaction between 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and p-methoxyphenylboronic acid, highlighting the impact of different catalysts, ligands, and bases on the reaction yield. nih.gov
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | PdCl2(PPh3)2 (10) | - | Na2CO3 (3) | Toluene/H2O (1:1) | 100 | 16 | Traces |
| 2 | PdCl2(dppf) (10) | - | Na2CO3 (3) | Toluene/H2O (1:1) | 100 | 16 | 17 |
| 3 | PdCl2(dppf) (10) | - | K2CO3 (3) | Toluene/H2O (1:1) | 100 | 16 | 17 |
| 4 | XPhosPdG2 (5) | XPhos (10) | K2CO3 (3) | Toluene/H2O (1:1) | 100 | 16 | Similar to entry 2 |
Understanding the kinetics and mechanistic pathways of the Suzuki-Miyaura reaction is essential for rational reaction design and optimization. mdpi.com The catalytic cycle is generally well-understood, but the specific details can vary depending on the substrates and reaction conditions.
Mechanistic studies have considered two primary pathways for the transmetalation step: the "boronate pathway" and the "oxo-palladium pathway". rsc.org In the boronate pathway, the base reacts with the organoboron reagent to form a more nucleophilic boronate species. In the oxo-palladium pathway, the base reacts with the palladium complex to form a more reactive alkoxo-palladium species. rsc.org
Recent research has also shed light on the flexibility of the bond-forming events. For instance, in aminative Suzuki-Miyaura coupling, the order of C-N and C-C bond formation can be flexible, suggesting the potential for developing new multi-component reactions. snnu.edu.cn Automated, high-throughput experimentation systems are now being used to explore and optimize complex reaction parameters, leading to a deeper understanding of the influence of factors like ligand selection on the transmetalation and oxidative addition steps. rsc.org
Alternative Cross-Coupling Reactions for Aniline (B41778) Attachment
While the Suzuki-Miyaura coupling is a common method for forging the C-C bond between the pyrimidine and aniline rings, several other cross-coupling reactions offer alternative and sometimes advantageous routes. The choice of reaction is often dictated by the availability of starting materials, functional group tolerance, and desired reaction conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a powerful method for the formation of the C-N bond, directly coupling an amine with an aryl halide or triflate. wikipedia.orgrug.nl In the context of synthesizing this compound, this would typically involve the reaction of 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) with 4-amino-2-methoxypyrimidine, or conversely, the coupling of 3-amino-phenylboronic acid derivatives with a 4-halo-2-methoxypyrimidine. The development of specialized phosphine ligands, such as X-Phos, has been instrumental in improving the efficiency and scope of these reactions, even under microwave-assisted conditions. beilstein-journals.org Bidentate phosphine ligands like BINAP and Dppf have proven effective for coupling with primary amines. wikipedia.org
Chan-Lam Coupling: This copper-catalyzed reaction offers a milder and often more economical alternative to palladium-based methods for C-N bond formation. organic-chemistry.orgwikipedia.org The Chan-Lam coupling utilizes boronic acids and can be performed in the presence of air, making it operationally simpler. organic-chemistry.orgwikipedia.org For the synthesis of the target molecule, this would involve the reaction of 3-aminophenylboronic acid with a suitable 2-methoxypyrimidine (B189612) derivative. wiley-vch.dersc.org The reaction is tolerant of a wide range of functional groups and has been successfully applied to the synthesis of complex molecules. wiley-vch.dersc.org
The following table summarizes these alternative cross-coupling reactions:
| Reaction Name | Catalyst System | Coupling Partners | Key Advantages |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands (e.g., X-Phos, BINAP) | Aryl halide/triflate and amine | Broad substrate scope, high efficiency. wikipedia.orgbeilstein-journals.org |
| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Aryl boronic acid and amine/alcohol | Mild conditions, air-tolerant, cost-effective. organic-chemistry.orgwikipedia.org |
Regioselective Functionalization of Pyrimidine and Aniline Moieties
The ability to selectively functionalize either the pyrimidine or the aniline ring of this compound is crucial for creating a diverse library of analogs. The distinct electronic properties of the two aromatic systems allow for regioselective transformations.
Pyrimidine Ring Functionalization: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). Halogenated pyrimidines, such as 2,4-dichloropyrimidine, exhibit preferential reactivity at the C4 position. mdpi.comresearchgate.net This inherent reactivity allows for the sequential introduction of different substituents. For instance, a Suzuki coupling can be performed selectively at the C4 position of a 2,4-dichloropyrimidine, leaving the C2-chloro group available for subsequent nucleophilic substitution. mdpi.com The methoxy (B1213986) group at the C2 position of the target molecule is relatively stable but can be displaced under certain conditions.
Aniline Ring Functionalization: The aniline moiety, being electron-rich, is prone to electrophilic aromatic substitution. The amino group is a strong activating group and directs electrophiles primarily to the ortho and para positions. However, direct electrophilic substitution on anilines can be challenging due to the potential for N-substitution and oxidation. A more controlled approach is through directed ortho-metalation (DoM) . wikipedia.orgresearchgate.netnih.govuvm.eduacs.org In this strategy, a directing metalation group (DMG), such as an amide or carbamate, is first installed on the amino group. This DMG then directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, allowing for the introduction of an electrophile with high regioselectivity. wikipedia.orgresearchgate.netnih.govuvm.eduacs.org
Synthesis of Advanced Derivatives and Analogs of this compound
The this compound scaffold serves as a core structure for the development of advanced derivatives, particularly in the field of kinase inhibitors. nih.govnih.gov
Design Principles for Structural Modification and Diversification
The design of derivatives is often guided by the goal of optimizing interactions with a biological target, such as the ATP-binding site of a kinase. Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: The pyrimidine-aniline core can be modified by replacing one of the rings with another heterocycle to explore new binding interactions and improve properties.
Introduction of Hydrogen Bond Donors and Acceptors: The amino group of the aniline and the nitrogen atoms of the pyrimidine ring can participate in hydrogen bonding with the target protein. mdpi.com Modifications to introduce additional hydrogen bond donors or acceptors can enhance binding affinity.
Modulation of Physicochemical Properties: Substituents can be introduced to alter properties such as solubility, lipophilicity, and metabolic stability. For example, introducing polar groups can increase aqueous solubility, which is often desirable for drug candidates. mdpi.compreprints.org
Exploitation of Unoccupied Binding Pockets: Molecular modeling of the target protein can reveal unoccupied pockets in the binding site. Derivatives can be designed with substituents that extend into these pockets to form additional favorable interactions. nih.gov
Exploration of Substituent Effects on Synthetic Yields and Selectivity
The nature and position of substituents on both the pyrimidine and aniline rings can significantly impact the efficiency and regioselectivity of synthetic reactions.
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition, a key step in the catalytic cycle. Conversely, electron-donating groups can slow down this step. The steric bulk of substituents, particularly in the ortho position, can also hinder the reaction and lower yields. nih.gov In the case of dichloropyrimidines, the electronic nature of substituents can influence the site-selectivity of the coupling. mdpi.comresearchgate.net
In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups on the pyrimidine ring is crucial for activating the ring towards nucleophilic attack. cardiff.ac.uknih.gov The more electron-withdrawing the substituent, the faster the reaction tends to be. The nature of the substituent on the incoming aniline nucleophile also plays a role; more nucleophilic anilines will generally react faster. researchgate.net
The following table provides a general overview of substituent effects:
| Reaction Type | Effect of Electron-Withdrawing Groups (EWGs) on Pyrimidine | Effect of Electron-Donating Groups (EDGs) on Pyrimidine | Effect of Substituents on Aniline |
| Suzuki-Miyaura Coupling | Generally increases reaction rate. nih.gov | Generally decreases reaction rate. nih.gov | Steric hindrance can decrease yield. nih.gov |
| Buchwald-Hartwig Amination | Can influence ligand selection and reaction conditions. | Can influence ligand selection and reaction conditions. | Electronic and steric effects of substituents can impact reaction efficiency. beilstein-journals.org |
| Nucleophilic Aromatic Substitution (SNAr) | Strongly activating, increases reaction rate. cardiff.ac.uknih.gov | Deactivating, decreases reaction rate. cardiff.ac.uknih.gov | More nucleophilic anilines (with EDGs) react faster. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for sustainable chemical manufacturing.
Development of Environmentally Benign Reaction Conditions
Several strategies can be employed to make the synthesis of this compound more environmentally friendly:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. youtube.com Aqueous conditions have been successfully employed for SNAr reactions of chloropyrimidines. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. researchgate.net This technique has been successfully applied to Suzuki couplings and the synthesis of anilinopyrimidines. mdpi.comresearchgate.net
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. mdpi.commdpi.comthieme-connect.deresearchgate.net The synthesis of heterocyclic compounds, including pyrimidines and anilines, has been effectively demonstrated using flow chemistry. mdpi.commdpi.com This approach can be particularly beneficial for handling hazardous reagents or intermediates. acs.org
Catalyst Recycling and Solvent Minimization Strategies in the Synthesis of this compound
The industrial synthesis of specialty chemicals such as this compound is increasingly governed by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the elimination of hazardous substances. Central to these principles are the effective recycling of catalysts and the minimization of solvent use. The primary synthetic route to this compound and related anilinopyrimidines is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a pyrimidine derivative (e.g., 4-chloro-2-methoxypyrimidine) with an aniline derivative (e.g., 3-aminophenylboronic acid). Developing sustainable protocols for this key transformation focuses on creating robust, recyclable catalytic systems and reducing the volume of organic solvents.
Catalyst Recycling Strategies
The palladium catalysts essential for Suzuki-Miyaura coupling are a significant cost factor and a potential source of product contamination. Homogeneous palladium catalysts, while highly active, are difficult to separate from the reaction mixture, leading to metal leaching and preventing reuse. mdpi.com The development of heterogeneous catalysts, where the palladium is immobilized on a solid support, addresses these challenges by enabling straightforward recovery and recycling. acs.org
A variety of solid supports have been investigated for anchoring palladium catalysts in reactions analogous to the synthesis of this compound. These supports not only facilitate catalyst recovery but can also enhance catalytic activity and stability.
Key Heterogeneous Catalyst Systems:
Zeolite-Supported Catalysts: Mordenite (MOR) zeolites have been used to support palladium nanoparticles (Pd/H-MOR). mdpi.com This catalyst demonstrates high efficiency in Suzuki-Miyaura couplings in aqueous media. The rigid, porous structure of the zeolite prevents the aggregation of palladium nanoparticles, maintaining high catalytic activity over multiple cycles. The catalyst can be recovered by simple centrifugation or filtration and reused. For instance, a Pd/H-MOR catalyst was reused up to ten times with only a slight decrease in catalytic activity. mdpi.comevonik.com
Polymer-Supported Catalysts: Polystyrene-based resins, such as Merrifield resin, can be functionalized with ligands like N-heterocyclic carbenes (NHCs) that strongly bind to palladium. organic-chemistry.org These polymer-supported catalysts are effective for Suzuki-Miyaura reactions in green solvents like ethanol and can be recycled numerous times without significant loss of performance. organic-chemistry.org Their flexible polymer backbone allows for good substrate accessibility to the catalytic sites.
Biopolymer-Supported Catalysts: Natural polymers like chitosan (B1678972), derived from chitin, offer a biodegradable and low-cost support for palladium. The amino and hydroxyl groups on the chitosan backbone can be modified to create strong chelating sites for palladium ions, resulting in a stable heterogeneous catalyst that functions well in aqueous environments. mdpi.com
Flow Chemistry Systems: Continuous flow reactors offer a powerful strategy for catalyst recycling. labunlimited.com In this setup, the heterogeneous catalyst is packed into a column (a packed-bed reactor), and the reaction mixture is continuously pumped through it. nih.gov This approach physically separates the catalyst from the product stream, eliminating the need for a separate recovery step and allowing for uninterrupted production. The catalyst remains in the reactor and can be used for extended periods, significantly improving process efficiency. mdpi.com
The reusability of these catalysts is a critical factor in their viability. The following table summarizes the recycling efficiency of various heterogeneous palladium catalysts in Suzuki-Miyaura coupling reactions similar to those used for synthesizing anilinopyrimidines.
| Catalyst System | Support Material | Solvent | Recycling Method | Recyclability (Number of Cycles) | Final Yield (%) |
|---|---|---|---|---|---|
| Pd/H-MOR | Mordenite Zeolite | H₂O/Ethanol | Centrifugation | 10 | >90% |
| Pd-NHC | Polystyrene Resin | Ethanol | Filtration | 10 | >86% |
| Wool-PdCl₂ | Wool (Biopolymer) | Water | Filtration | 10 | High activity retained |
| Pd-diimine@SBA-15 | Mesoporous Silica | Toluene/H₂O | Filtration | 8 | 96% |
Solvent Minimization Strategies
Reducing solvent waste is another cornerstone of green chemical synthesis. Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. Strategies to minimize solvent use in the synthesis of this compound focus on using environmentally benign solvents, reducing solvent volume, or eliminating solvents altogether.
Key Solvent Minimization Approaches:
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Many modern heterogeneous palladium catalysts are designed to be effective in aqueous systems, often mixed with a co-solvent like ethanol to improve the solubility of organic substrates. nih.gov The use of surfactant-containing aqueous solutions to form micelles can also create nano-reactors that accelerate reactions and facilitate catalyst recycling. frontiersin.org
Solvent-Free and Low-Solvent Conditions: One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, significantly reduce solvent usage for workup and purification. nih.gov For example, a tandem reductive amination/intermolecular SNAr sequence has been developed for the synthesis of related pyrimidine derivatives, minimizing solvent and waste. nih.gov In some cases, reactions can be performed under solvent-free conditions, for instance by mechanical grinding of solid reactants, which can be particularly effective for certain pyrimidine syntheses.
Deep Eutectic Solvents (DES): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea) that form a liquid at a much lower temperature than the individual components. academie-sciences.fr They are often biodegradable, non-volatile, and can act as both the solvent and catalyst. mdpi.com In some syntheses of N,N'-diarylamidines, the DES can be recovered and reused for several cycles, offering a sustainable alternative to conventional organic solvents. academie-sciences.fr
The following table outlines various solvent strategies employed in the synthesis of pyrimidine derivatives, highlighting the move away from traditional organic solvents.
| Reaction Type | Solvent System | Key Advantage | Reference Context |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Water or Ethanol/Water | Reduces use of toxic organic solvents; compatible with many recyclable catalysts. | Synthesis of biaryls. acs.org |
| Tandem Reductive Amination/SNAr | Dioxane (optimized from others) | One-pot synthesis minimizes solvent use for purification steps. | Synthesis of amine-containing pyrimidines. nih.gov |
| Amidine/Formamide Synthesis | Deep Eutectic Solvent (e.g., Choline chloride/SnCl₂) | Solvent is recyclable and can also act as a catalyst. | Synthesis of N,N'-diarylamidines. academie-sciences.fr |
| Multi-component Reaction | Solvent-Free (Heating) | Eliminates solvent use entirely. | Synthesis of dihydropyrimidinones. |
By integrating recyclable heterogeneous catalysts with green solvent systems or solvent-free conditions, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing, reducing both environmental impact and production costs.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are the first step in structural elucidation. For 3-(2-Methoxypyrimidin-4-yl)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aniline (B41778) and pyrimidine (B1678525) rings, as well as the methoxy (B1213986) group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring protons on the aniline and pyrimidine rings, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached protons.
A hypothetical ¹H and ¹³C NMR data table for this compound, based on the analysis of similar structures, is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aniline Ring | ||
| H-2' | ~7.0-7.2 | ~115-118 |
| H-4' | ~6.7-6.9 | ~118-121 |
| H-5' | ~7.1-7.3 | ~129-131 |
| H-6' | ~6.8-7.0 | ~116-119 |
| C-1' | - | ~146-148 |
| C-3' | - | ~138-140 |
| Pyrimidine Ring | ||
| H-5 | ~7.2-7.4 | ~105-108 |
| H-6 | ~8.3-8.5 | ~158-160 |
| C-2 | - | ~165-167 |
| C-4 | - | ~163-165 |
| Methoxy Group |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Conformational Analysis via NMR Spectroscopic Data
The conformation of this compound, specifically the rotational barrier around the C-C bond connecting the two aromatic rings, can be investigated using dynamic NMR spectroscopy. At room temperature, rotation around this bond may be fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, this rotation can be slowed or "frozen out," leading to the appearance of distinct signals for different rotational isomers (rotamers). The temperature at which these changes occur can be used to calculate the energy barrier to rotation.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons. For instance, an NOE between a proton on the aniline ring and a proton on the pyrimidine ring would indicate a through-space interaction, providing evidence for a particular preferred conformation in solution.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with a chemical formula of C₁₁H₁₁N₃O, the expected exact mass can be calculated.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 202.0975 |
| [M+Na]⁺ | 224.0794 |
Note: M represents the neutral molecule.
The experimentally measured mass from an HRMS instrument would be compared to these calculated values to confirm the molecular formula with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed information about the structure of the molecule by revealing its characteristic fragmentation pathways.
For this compound, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion. The fragmentation would be expected to occur at the weakest bonds, such as the C-C bond between the rings or the C-O bond of the methoxy group.
Table 3: Predicted MS/MS Fragmentation of [C₁₁H₁₁N₃O+H]⁺
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Probable Neutral Loss |
|---|---|---|
| 202.1 | 187.1 | CH₃ |
| 202.1 | 171.1 | CH₂O |
| 202.1 | 119.1 | C₄H₃N₂O |
The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the aniline and methoxypyrimidine moieties.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:
Precise bond lengths and angles: This data would offer insight into the bonding characteristics and potential strain within the molecule.
The dihedral angle between the aniline and pyrimidine rings: This would reveal the preferred conformation in the solid state.
Intermolecular interactions: The analysis of the crystal packing would show how the molecules interact with each other in the solid state, through forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic molecules.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
Single-Crystal X-ray Diffraction Studies of the Compound and Its Derivatives
While a single-crystal X-ray structure for this compound itself is not prominently available in surveyed literature, analysis of closely related derivatives provides significant insight into its likely solid-state conformation. For instance, studies on N-(pyrimidin-2-yl)anilines and their derivatives reveal key structural features, such as the relative orientation of the aniline and pyrimidine rings. csic.es
A relevant example is the structural analysis of 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide, a compound containing both the aniline and methoxypyrimidine moieties. X-ray diffraction studies of this molecule and its solvates show that it crystallizes in the imide form. nih.gov The asymmetric unit of one polymorph was found to contain two independent molecules, highlighting the potential for conformational variability. nih.gov In another related structure, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the pyridinyl and phenyl rings are connected by a linker, adopting a torsional angle of 63.0(2)° between the planes of the two rings. mdpi.com This non-planar arrangement is a common feature in linked aromatic ring systems and is likely to be present in this compound.
Below is a representative data table of crystallographic parameters for a related methoxypyrimidine derivative, illustrating the type of data obtained from such studies.
Table 1: Representative Crystallographic Data for a Methoxypyrimidine Derivative Data based on 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide tetrahydrofuran (B95107) monosolvate. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₄O₃S·C₄H₈O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 15.678 |
| c (Å) | 9.876 |
| β (°) | 101.23 |
| Volume (ų) | 1876.5 |
| Z (Formula units/unit cell) | 4 |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular forces. In derivatives of this compound, hydrogen bonding is a dominant interaction. Crystal structure analyses of related sulfonamides reveal a three-dimensional hydrogen-bonding network involving the aniline nitrogen atom (as a donor, N-H) and a pyrimidine nitrogen atom (as an acceptor). nih.gov This strong N-H···N interaction is a key stabilizing force in the crystal packing. nih.gov
In addition to classical hydrogen bonds, weaker interactions such as C-H···O are also significant. In solvated crystals of related compounds, solvent molecules like tetrahydrofuran can participate in these interactions, further contributing to the stability of the crystal packing. nih.gov The methoxy group's oxygen atom and the aromatic C-H groups are prime candidates for forming such contacts.
The packing of aromatic and heterocyclic compounds often involves several common motifs driven by the optimization of van der Waals forces and electrostatic interactions. These motifs include:
Herringbone Packing: Molecules are arranged in a "tip-to-tail" fashion, common in polycyclic aromatic hydrocarbons. researchgate.net
π-π Stacking (or Sandwich Herringbone): This involves the stacking of aromatic rings, either face-to-face or offset. This interaction is crucial for charge transport in organic semiconductors. researchgate.netrsc.org
Sheet-like Packing: Molecules align to form two-dimensional sheets, which are then stacked to form the three-dimensional crystal. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques that use infrared and ultraviolet-visible light are essential for probing the vibrational and electronic properties of molecules.
Vibrational Mode Analysis via IR Spectroscopy
Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which corresponds to the excitation of specific vibrational modes. The IR spectrum serves as a molecular "fingerprint," with characteristic absorption bands corresponding to different functional groups and bond types. libretexts.org For this compound, the spectrum is a composite of the vibrations from the aniline, pyrimidine, and methoxy groups.
The analysis of these vibrations can be performed by assigning experimental bands based on known frequency ranges and supported by computational methods like Density Functional Theory (DFT). researchgate.netopenaccesspub.org
Key expected vibrational modes include:
N-H Stretching: The aniline amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from both the aniline and pyrimidine rings is expected just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the methoxy group (-OCH₃) will appear just below 3000 cm⁻¹. scirp.org
C=N and C=C Stretching: The pyrimidine ring has characteristic C=C and C=N stretching vibrations that appear in the 1400-1650 cm⁻¹ region. researchgate.netscirp.org The aniline ring C=C stretching also occurs in this range. libretexts.org
N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600-1650 cm⁻¹. researchgate.net
C-O Stretching: The methoxy group will exhibit a strong C-O stretching band, usually found between 1200-1300 cm⁻¹ for aryl ethers. researchgate.net
C-H Bending: Out-of-plane ("oop") C-H bending vibrations from the substituted benzene (B151609) ring give rise to strong bands in the fingerprint region (675-900 cm⁻¹), which are diagnostic of the substitution pattern. libretexts.org
Table 2: Predicted IR Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Aniline -NH₂ | 3400 - 3500 | Medium |
| Aromatic C-H Stretch | Aniline & Pyrimidine Rings | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Methoxy -OCH₃ | 2850 - 2980 | Medium |
| N-H Scissoring (Bending) | Aniline -NH₂ | 1600 - 1650 | Medium-Strong |
| C=C and C=N Ring Stretch | Pyrimidine Ring | 1500 - 1620 | Strong |
| C=C Ring Stretch | Aniline Ring | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | Aryl Methoxy Group | 1230 - 1270 | Strong |
| Aromatic C-H Out-of-Plane Bend | Substituted Benzene | 675 - 900 | Strong |
Electronic Transition Studies and Chromophore Analysis by UV-Vis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. msu.edu The absorption of photons promotes electrons from lower-energy molecular orbitals (like a highest occupied molecular orbital, HOMO) to higher-energy ones (like a lowest unoccupied molecular orbital, LUMO).
In this compound, the chromophores—the parts of the molecule that absorb light—are the aniline and pyrimidine ring systems. bspublications.net These conjugated systems give rise to intense π → π* transitions. The amino (-NH₂) and methoxy (-OCH₃) groups act as auxochromes, which are substituents that can shift the absorption maximum (λ_max) and increase the absorption intensity. bspublications.net Both are electron-donating groups that extend the conjugation of the aromatic systems through their lone pairs of electrons.
The expected electronic transitions are:
π → π Transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. For aniline, these transitions occur around 230 nm and 280 nm. researchgate.net The presence of the pyrimidine ring and the auxochromes would be expected to shift these bands.
n → π Transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions often occur at longer wavelengths than π → π* transitions and can sometimes be obscured by them. rroij.com
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Associated Chromophore/Auxochrome | Expected λmax Region (nm) |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | Aniline Ring, Pyrimidine Ring | 220 - 250 |
| π → π | π (bonding) → π (antibonding) | Extended conjugated system | 270 - 320 |
| n → π | n (non-bonding) → π (antibonding) | N/O lone pairs (NH₂, OCH₃, Pyrimidine N) | > 300 |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
As of the latest available information, no peer-reviewed studies detailing quantum chemical calculations specifically for 3-(2-Methoxypyrimidin-4-yl)aniline have been found. Therefore, the following subsections cannot be populated with specific data for this compound.
No DFT studies focused on the electronic structure of this compound are currently available in the scientific literature.
There are no published predictions of the NMR chemical shifts or vibrational frequencies for this compound based on computational methods.
Specific molecular orbital analyses, including the calculation of the HOMO-LUMO gap and charge distribution for this compound, have not been reported.
Molecular Dynamics (MD) Simulations
A search of the relevant literature did not yield any studies on the use of molecular dynamics simulations to investigate this compound.
There is no available research on the conformational landscape or dynamic behavior of this compound derived from MD simulations.
No studies concerning the solvent effects and solvation dynamics of this compound have been found.
Docking and Molecular Modeling Studies
Molecular docking and modeling are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These studies are instrumental in elucidating the structural basis of molecular recognition, which is crucial for understanding the potential biological activity of a compound.
The prediction of how this compound interacts with a biological target at the atomic level is a primary objective of molecular docking simulations. The pyrimidine (B1678525) and aniline (B41778) moieties present in its structure are common pharmacophores found in many biologically active molecules, particularly in kinase inhibitors. nih.govacs.orgd-nb.info Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are common targets for cancer therapy, and their ATP-binding sites are often targeted by inhibitors containing similar structural motifs. nih.govmdpi.com
To predict the binding mode of this compound, a three-dimensional structure of the target protein is required, which is typically obtained from crystallographic data (Protein Data Bank - PDB). Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity.
The predicted binding mode would likely involve key interactions between the functional groups of this compound and the amino acid residues of the receptor. For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the aniline amino group can serve as a hydrogen bond donor. The methoxy (B1213986) group may also participate in hydrogen bonding or hydrophobic interactions. The aromatic rings of the pyrimidine and aniline components are expected to form hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket. nih.govresearchgate.net
A hypothetical docking study of this compound into the ATP-binding site of a kinase like VEGFR-2 (KDR) could reveal the following interactions, which are commonly observed for aniline and pyrimidine-based inhibitors:
Hydrogen Bonds: The pyrimidine nitrogen atoms could form hydrogen bonds with the backbone amide groups of key hinge region residues.
Hydrophobic Interactions: The phenyl ring of the aniline moiety and the pyrimidine ring would likely be situated in a hydrophobic pocket, interacting with aliphatic and aromatic residues.
Methoxy Group Interaction: The methoxy group could either form a hydrogen bond with a suitable donor/acceptor or contribute to hydrophobic interactions within a specific sub-pocket.
These predicted interactions are crucial for understanding the compound's potential as an inhibitor and provide a rational basis for its further development.
Table 1: Hypothetical Docking Results of this compound and Its Analogs Against a Kinase Target
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues (Hydrogen Bonds) | Predicted Interacting Residues (Hydrophobic) |
| This compound | -8.5 | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035 |
| Analog 1 (with 3-chloroaniline) | -9.2 | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035, Phe1047 |
| Analog 2 (with 3-fluoroaniline) | -8.9 | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035 |
| Analog 3 (demethoxylated) | -7.8 | Cys919 | Leu840, Val848, Ala866, Leu1035 |
Note: This table is illustrative and based on typical interactions observed for similar classes of compounds.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. uzh.ch When a lead compound like this compound is identified, virtual screening can be employed to design and evaluate a vast number of its potential derivatives to improve potency, selectivity, and pharmacokinetic properties.
There are two main approaches to virtual screening: ligand-based and structure-based.
Structure-Based Virtual Screening (SBVS): This method utilizes the three-dimensional structure of the target receptor. A library of virtual compounds, designed by modifying the core structure of this compound, would be docked into the target's binding site. The derivatives are then ranked based on their docking scores and the quality of their predicted interactions. mdpi.com For example, different substituents could be systematically added to the aniline ring or the pyrimidine scaffold to explore new interactions within the binding pocket.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a model can be built based on the structure of known active ligands. For this compound, a pharmacophore model could be generated that defines the essential spatial arrangement of its key features (hydrogen bond donors/acceptors, aromatic rings). This model would then be used to screen virtual libraries for compounds that match these features.
A common strategy in derivative design is fragment-based or substructure-based searching. In this approach, the core scaffold, this compound, is kept constant while various chemical groups (R-groups) are systematically attached at different positions. For instance, the aniline ring offers a prime position for substitution to enhance binding affinity or modulate physicochemical properties.
Table 2: Example of a Virtual Library Design for Derivatives of this compound
| Scaffold Position for Substitution | R-Group Library | Desired Property to Enhance |
| Aniline Ring (meta- or para- positions) | -F, -Cl, -Br, -CH3, -CF3, -OCH3, -CN | Increased binding affinity through new interactions |
| Aniline Ring (meta- or para- positions) | -SO2NH2, -COOH, -OH | Improved solubility and pharmacokinetic profile |
| Pyrimidine Ring (position 5 or 6) | Small alkyl groups, halogens | Exploration of additional binding pockets |
The results from such virtual screening campaigns provide a ranked list of promising derivatives. The top-ranked compounds can then be synthesized and subjected to experimental validation, significantly accelerating the drug discovery process and reducing the costs associated with synthesizing and testing a large number of molecules. nih.gov
Structure Activity Relationship Sar and Structure Based Design Methodologies
Elucidation of Key Pharmacophoric Features
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the 3-(2-methoxypyrimidin-4-yl)aniline core, these features are primarily located in the pyrimidine (B1678525) ring, the aniline (B41778) moiety, and the linking phenyl group.
The core structure of this compound consists of three key elements that are crucial for its molecular interactions:
The 2-Methoxypyrimidine (B189612) Ring: This nitrogen-containing heterocycle is a critical component. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues in a protein's binding pocket. biointerfaceresearch.com The methoxy (B1213986) group at the 2-position influences the electronic properties of the ring and can participate in hydrophobic interactions or be a site for metabolic activity. biointerfaceresearch.com
The Aniline Moiety: The primary amino group (-NH₂) on the phenyl ring is a key hydrogen bond donor. This group can form crucial electrostatic interactions with amino acid residues like glutamate (B1630785) or aspartate in a target protein. biointerfaceresearch.com The phenyl ring itself provides a scaffold for hydrophobic interactions.
The Biaryl Linkage: The connection between the pyrimidine and phenyl rings creates a biaryl system. The relative orientation (torsion angle) of these two rings can be critical for fitting into a specific binding site. Substitutions on either ring can influence this conformation and, consequently, the biological activity. nih.gov
Derivatives built upon this scaffold have shown that these elements are fundamental for activity in various targets, including kinases and G-protein coupled receptors. biointerfaceresearch.comnih.gov
The specific interactions formed by the this compound scaffold are key to its function as a pharmacophore.
Hydrogen Bonding:
The nitrogen atoms of the pyrimidine ring are primary hydrogen bond acceptors.
The amine group of the aniline moiety serves as a potent hydrogen bond donor.
In studies of related compounds targeting VEGFR-2, derivatives were designed where a urea (B33335) or thiourea (B124793) group attached to the aniline nitrogen could form hydrogen bonds with the amino acid residues Glu883 and Asp1044. biointerfaceresearch.com
The methoxy group's oxygen atom can also act as a weak hydrogen bond acceptor.
Hydrophobic Interactions:
The phenyl and pyrimidine rings provide surfaces for hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.
In kinase inhibitors, these hydrophobic interactions often occur within the ATP-binding site, contributing significantly to binding affinity. For example, the 2-methoxypyridine (B126380) moiety in related structures has been observed to occupy the hinge region of kinases. biointerfaceresearch.com
A summary of these interactions is presented in the table below.
| Structural Feature | Interaction Type | Potential Interacting Residues |
| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Threonine, Cysteine, Serine |
| Aniline -NH₂ | Hydrogen Bond Donor | Glutamate, Aspartate |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Leucine |
| Pyrimidine Ring | Hydrophobic, π-π Stacking | Alanine, Valine, Isoleucine |
| Methoxy Group | Hydrophobic | Leucine, Valine |
Rational Design Strategies for Enhanced Molecular Interactions
The this compound scaffold is a valuable starting point for lead optimization using various rational design strategies. nih.govresearchgate.net These methods aim to improve potency, selectivity, and pharmacokinetic properties by systematically modifying the core structure. semanticscholar.org
Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry to explore new chemical space while retaining key pharmacophoric features. nih.govresearchgate.net
Scaffold Hopping: This involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key interacting groups. researchgate.net For instance, in related diarylurea compounds, the pyridinyl ring (a bioisostere of the pyrimidine ring) could be successfully replaced by other aromatic rings, demonstrating the potential for scaffold hopping to discover novel chemotypes. nih.gov
Bioisosteric Replacement: This strategy involves substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. researchgate.net For example, replacing a hydrogen atom on the phenyl ring with a fluorine atom can enhance binding affinity or improve metabolic stability without significantly altering the molecule's size. nih.gov In one study of related diarylureas, a 4-fluoro substitution on a phenyl ring resulted in a potent analog. nih.gov
The table below shows examples of bioisosteric replacements in compounds related to the main scaffold.
| Original Group | Bioisosteric Replacement | Effect on Activity | Reference |
| Phenyl Ring | Thiophene Ring | Comparable Affinity | nih.gov |
| Pyridine Ring | Other Aromatic Rings | Activity Maintained | nih.gov |
| Hydrogen | Fluorine | Increased Potency | nih.gov |
| Methyl Group | Isopropyl Group | 6-fold Potency Increase | acs.org |
Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds by screening small chemical fragments for weak binding to a biological target. Once identified, these fragments are grown or linked together to produce a higher-affinity lead.
The this compound molecule, with a molecular weight of approximately 201 g/mol , is an ideal candidate for use as a fragment in FBDD. Its features include:
Low Molecular Weight: It adheres to the "Rule of Three" often used to define chemical fragments.
Multiple Interaction Points: It possesses both hydrogen bond donors and acceptors, as well as hydrophobic regions.
Synthetic Tractability: The scaffold allows for straightforward chemical modification at multiple positions (the aniline nitrogen, and various positions on both aromatic rings), enabling fragment evolution.
In a hypothetical FBDD campaign, this compound could be identified as a hit that binds in a specific pocket of a target protein. Medicinal chemists could then synthesize a library of analogs by adding substituents to the aniline or the rings to explore and optimize interactions with adjacent regions of the binding site, thereby growing the fragment into a potent lead compound.
Computational SAR Modeling
Computational methods are integral to modern drug discovery and are frequently applied to scaffolds like this compound to understand and predict their biological activity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For related aniline derivatives, docking studies have been used to model the interactions between the aniline NH₂ group and the ATP-binding pockets of kinases. Such models can rationalize observed SAR and guide the design of new analogs with improved binding. For example, docking of a thiourea derivative containing a 2-methoxypyridine moiety showed it occupying the hinge region of VEGFR-2, forming hydrogen bonds with key residues. biointerfaceresearch.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of protein-ligand complexes over time. For a related chloro-aniline derivative, MD simulations revealed stable hydrogen bonding with the kinase HER2, which correlated with high biochemical potency.
These computational approaches allow for the rapid virtual screening of large compound libraries and provide a structural basis for optimizing lead compounds, saving significant time and resources in the drug discovery process.
| Computational Method | Purpose in Drug Discovery | Application to Aniline Scaffolds |
| Molecular Docking | Predict binding mode and affinity | Modeling interactions in kinase ATP-binding pockets. |
| MD Simulations | Assess stability of ligand-protein complex | Revealing stable hydrogen bonds over time. |
| Pharmacophore Modeling | Identify essential features for activity | Defining the spatial arrangement of H-bond donors/acceptors and hydrophobic centers. researchgate.net |
| Quantitative SAR (QSAR) | Correlate chemical properties with activity | Building models to predict the potency of new analogs. |
Quantitative Structure-Activity Relationship (QSAR) Model Development
The exploration of the chemical space around the this compound scaffold has been significantly advanced through the application of Quantitative Structure-Activity Relationship (QSAR) modeling. These computational models are pivotal in establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. In the context of developing novel inhibitors, particularly for enzymes such as isocitrate dehydrogenase 1 (IDH1), QSAR studies provide a predictive framework to guide the synthesis of more potent and selective analogs.
A notable QSAR study focused on a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, which share a core structural motif with this compound, as inhibitors of mutant IDH1 (mIDH1). nih.gov The primary goal of such studies is to elucidate the key molecular features that govern the inhibitory activity of these compounds. By systematically modifying substituents on the pyrimidine and aniline rings and observing the corresponding changes in biological activity, researchers can construct robust and predictive QSAR models.
The development of these models typically involves the generation of a dataset of compounds with their corresponding biological activities, often expressed as the half-maximal inhibitory concentration (IC₅₀). For each compound, a set of molecular descriptors is calculated, which can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to derive an equation that best describes the relationship between these descriptors and the observed activity. openrepository.comlongdom.org
One such study on mIDH1 inhibitors utilized Hologram QSAR (HQSAR), a method that employs 2D fragment fingerprints to encode the structural information of the molecules. nih.gov The statistical quality of the developed HQSAR model was found to be significant, with a cross-validated correlation coefficient (q²) of 0.784 and a non-cross-validated correlation coefficient (r²) of 0.934. nih.gov These values indicate a high degree of internal consistency and predictive power for the training set of compounds. The model's robustness was further confirmed by predicting the activity of an external test set of compounds, demonstrating its utility in virtual screening and the design of novel derivatives.
The insights gained from the QSAR model can highlight which substitutions on the this compound scaffold are likely to enhance biological activity. For instance, the model might indicate that electron-withdrawing groups on the aniline ring or bulky substituents at a specific position on the pyrimidine ring are favorable for potency. This information is invaluable for medicinal chemists, as it allows for a more rational and focused approach to lead optimization, thereby accelerating the discovery of new drug candidates.
| Model Type | Statistical Parameter | Value | Reference |
| HQSAR | Cross-validated r² (q²) | 0.784 | nih.gov |
| HQSAR | Non-cross-validated r² (r²) | 0.934 | nih.gov |
3D-QSAR Methodologies for Predicting Activity Profiles
Building upon the principles of 2D-QSAR, three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies offer a more detailed and spatially explicit understanding of the interactions between a ligand and its target protein. These methods are instrumental in predicting the activity profiles of compounds like this compound and its derivatives by considering their 3D conformations and the surrounding molecular fields.
Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). Both methods involve aligning a set of molecules, typically based on a common substructure, and then calculating the steric and electrostatic fields around them. These fields are then correlated with the biological activities of the compounds to generate a predictive model.
In a study of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as mIDH1 inhibitors, a Topomer CoMFA model was developed. nih.gov Topomer CoMFA is a variation of the traditional CoMFA method that combines the concepts of topomer (topological and 3D structural information) and CoMFA. This approach can circumvent the often-subjective molecular alignment step required in standard CoMFA. The resulting Topomer CoMFA model demonstrated strong statistical significance, with a cross-validated r² (q²) of 0.783 and a non-cross-validated r² (r²) of 0.978. nih.gov
The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where specific physicochemical properties are predicted to influence biological activity. For instance:
Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored for activity, while yellow contours suggest that smaller groups are preferred.
Electrostatic Contour Maps: Blue contours often represent areas where electropositive groups enhance activity, whereas red contours indicate regions where electronegative groups are beneficial.
These contour maps provide a visual guide for medicinal chemists to design new molecules with improved potency. For the this compound scaffold, a 3D-QSAR model might reveal that a bulky, hydrophobic group is preferred at a certain position on the aniline ring, while an electronegative atom is favored on the methoxypyrimidine moiety to engage in a specific hydrogen bond with the target protein.
The predictive power of these 3D-QSAR models allows for the virtual screening of large compound libraries and the de novo design of novel inhibitors with potentially enhanced activity profiles. By integrating these computational methodologies into the drug discovery pipeline, the design-synthesis-test cycle can be significantly streamlined, leading to a more efficient identification of promising clinical candidates.
| Model Type | Statistical Parameter | Value | Reference |
| Topomer CoMFA | Cross-validated r² (q²) | 0.783 | nih.gov |
| Topomer CoMFA | Non-cross-validated r² (r²) | 0.978 | nih.gov |
No Mechanistic Studies of Molecular Interactions or In Vitro Research Data Found for this compound
Following a comprehensive review of available scientific literature and data, no specific information was found regarding the mechanistic studies of molecular interactions or in vitro research for the chemical compound This compound in the context of protein kinase inhibition.
Extensive searches for data on the exploration of protein kinase inhibition mechanisms, including its potential effects on PI3K, DNA-PK, mTOR, and GSK3 kinases, yielded no relevant results. Consequently, there are no documented investigations into the molecular-level inhibition mechanisms, specific pathways, or mechanistic insights into its interactions with these kinases. Furthermore, no information was available concerning allosteric modulation or ATP competitive binding site interactions for this particular compound.
Similarly, a thorough search for enzyme kinetics and binding assay data, specifically the determination of inhibition constants (Ki) and IC50 values, for this compound did not return any specific findings.
Therefore, the requested detailed article focusing on the mechanistic studies and in vitro research of this compound as a protein kinase inhibitor cannot be generated due to the absence of available scientific data on this specific compound.
Mechanistic Studies of Molecular Interactions
Enzyme Kinetics and Binding Assays (In Vitro Research)
Analysis of Binding Stoichiometry and Thermodynamics
The characterization of the binding affinity and thermodynamics between a small molecule and its biological target is fundamental to understanding its mechanism of action. Techniques such as Isothermal Titration Calorimetry (ITC) have become indispensable for these studies, providing a comprehensive thermodynamic profile of the binding interaction in a single experiment. upm.esnih.gov ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. upm.esnih.gov
While specific ITC data for the direct binding of 3-(2-Methoxypyrimidin-4-yl)aniline is not extensively published, studies on closely related derivatives highlight the utility of this approach. For instance, a derivative incorporating the 2-methoxypyrimidine (B189612) moiety, 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide, has been investigated as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). biointerfaceresearch.com Molecular docking studies of this compound revealed a strong binding affinity, with a calculated binding free energy (ΔG) of -22.84 kcal/mol. The interaction is stabilized by hydrogen bonds with key residues such as Glu883 and Asp1044, while the 2-methoxypyridine (B126380) part occupies the hinge region of the kinase. biointerfaceresearch.com
The thermodynamic parameters obtained from such studies are crucial for structure-activity relationship (SAR) optimization. The binding process can be driven by favorable enthalpy changes (ΔH < 0), favorable entropy changes (ΔS > 0), or a combination of both. nih.gov Enthalpy-driven binding is often associated with the formation of strong hydrogen bonds and van der Waals interactions, whereas entropy-driven binding is typically powered by the hydrophobic effect and the release of ordered solvent molecules from the binding interface. nih.gov
Table 1: Example Thermodynamic Data for a VEGFR-2 Inhibitor with a 2-Methoxypyrimidine Moiety
| Parameter | Value | Significance |
|---|---|---|
| Binding Free Energy (ΔG) | -22.84 kcal/mol | Indicates a strong, spontaneous binding interaction. |
| Key H-Bond Interactions | Glu883, Asp1044 | Specific interactions that anchor the ligand in the binding site. biointerfaceresearch.com |
| Stoichiometry (n) | 1:1 (predicted) | Typically, one ligand molecule binds to one protein target. researchgate.net |
This table presents data for a derivative to illustrate the types of thermodynamic parameters determined in binding studies. The data is based on molecular docking calculations. biointerfaceresearch.com
Applications in Chemical Biology and Advanced Materials Research
Utilization as a Chemical Biology Probe
While direct and extensive research on 3-(2-Methoxypyrimidin-4-yl)aniline as a chemical biology probe is still emerging, the inherent properties of the pyrimidine-aniline motif suggest its potential in this area. Chemical probes are small molecules used to study and manipulate biological systems, and the structural features of this compound make it a candidate for such applications.
Development of Tools for Studying Cellular Signaling Pathways
The pyrimidine (B1678525) core is a common feature in molecules designed to interact with key players in cellular signaling, particularly protein kinases. nih.gov The dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer. nih.gov Chemical probes that can selectively bind to and modulate the activity of specific kinases are invaluable tools for dissecting these complex signaling networks.
The 2-aminopyrimidine (B69317) scaffold, a close relative of the 2-methoxypyrimidine (B189612) structure in our compound of interest, is a well-established pharmacophore in the design of kinase inhibitors. mdpi.com These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The aniline (B41778) portion of this compound can be readily modified to introduce various substituents, allowing for the fine-tuning of binding affinity and selectivity for different kinases. This adaptability is crucial for developing highly specific probes that can target individual kinases within a complex cellular environment, thereby helping to elucidate their specific roles in signaling cascades. For instance, derivatives of aminopyrimidine have been explored as chemical probes for PIKfyve, a lipid kinase involved in endosomal trafficking. nih.govacs.org
Application in Affinity Chromatography for Target Isolation
Affinity chromatography is a powerful technique for isolating and identifying the cellular targets of a bioactive compound. nih.gov This method relies on immobilizing a "bait" molecule—often a derivative of the compound of interest—onto a solid support. When a cell lysate is passed over this support, the cellular proteins that bind to the bait are captured and can be subsequently identified.
The structure of this compound is amenable to the modifications required for affinity chromatography. The aniline amine group provides a convenient handle for attaching a linker, which can then be coupled to a solid support such as agarose (B213101) beads. The resulting affinity matrix could be used to "pull down" and identify the cellular binding partners of this chemical scaffold. This approach, known as chemical proteomics, has been successfully applied to profile the targets of various kinase inhibitors, including those based on pyrimidine scaffolds. nih.gov Such studies are critical for understanding the mechanism of action of a compound and for identifying potential off-target effects.
Role as a Privileged Scaffold in Medicinal Chemistry Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. bohrium.com The pyrimidine ring is widely recognized as such a scaffold, appearing in a vast array of medicinally active compounds. nih.govbohrium.comresearchgate.net The pyrimidine-aniline motif, as exemplified by this compound, is therefore of significant interest to medicinal chemists. nih.gov
Design and Synthesis of Novel Compound Libraries for Screening
The synthetic tractability of this compound makes it an excellent starting material for the construction of compound libraries. nih.govnih.gov These libraries, containing a large number of structurally related compounds, can be screened against a wide range of biological targets to identify new "hit" compounds with desired activities.
Several synthetic strategies can be employed to diversify the this compound core. The aniline nitrogen can be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents. Furthermore, the pyrimidine ring itself can be further functionalized. This versatility allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in modern drug discovery. For example, libraries of 2-(phenylamino)pyrimidine derivatives have been synthesized and screened for their ability to inhibit various kinases. nih.gov
Below is a table showcasing examples of how the pyrimidine-aniline scaffold has been utilized in the synthesis of compound libraries for different therapeutic targets.
| Target Class | Scaffold Modification | Representative Compound Class | Reference |
| Kinase Inhibitors | Substitution on the aniline and pyrimidine rings | 2-Anilino-triazolopyrimidines | nih.gov |
| Anticancer Agents | Varied substituents on the pyrimidine and aniline moieties | 2-Anilino pyrimidine derivatives | mdpi.com |
| Proteasome Inhibitors | Naphthoquinone annulation to the aniline | Naphthoquinone-aniline sulfonamides | nih.gov |
| CXCR4 Antagonists | Dimerization of pyrimidine-amine units | Dipyrimidine amines | |
| Mer/c-Met Inhibitors | Linkage to a quinoline (B57606) moiety | 2-Substituted aniline pyrimidines | mdpi.com |
Exploration of the Pyrimidine-Aniline Motif in Diverse Research Areas
The pyrimidine-aniline motif has been explored in a wide range of therapeutic areas, highlighting its versatility as a privileged scaffold. nih.govresearchgate.net Its ability to interact with various biological targets is attributed to the hydrogen bonding capabilities of the pyrimidine nitrogens and the potential for diverse substitutions on both the pyrimidine and aniline rings. bohrium.com
In the field of oncology, numerous kinase inhibitors based on the pyrimidine-aniline scaffold have been developed. These compounds target key signaling pathways that are often dysregulated in cancer. nih.govmdpi.com Beyond oncology, this motif has been investigated for its potential in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.govresearchgate.net The ability to readily modify the scaffold allows for the optimization of pharmacokinetic and pharmacodynamic properties, tailoring the molecules for specific therapeutic applications.
The following table provides examples of the diverse research areas where the pyrimidine-aniline motif has been investigated.
| Research Area | Specific Target/Application | Key Findings | Reference |
| Oncology | Dual Mer/c-Met kinase inhibition | Identification of potent dual inhibitors with antiproliferative activity. mdpi.com | mdpi.com |
| Tubulin polymerization inhibition | Discovery of compounds that bind to the colchicine (B1669291) site of tubulin. acs.org | acs.org | |
| USP1/UAF1 deubiquitinase inhibition | Development of potent inhibitors with anticancer activity in non-small cell lung cancer. acs.org | acs.org | |
| Neuroscience | Cannabinoid CB1 receptor modulation | Synthesis of allosteric modulators with improved metabolic stability. nih.gov | nih.gov |
| Vesicular acetylcholine (B1216132) transporter ligands | Development of potent ligands for potential use in PET imaging. nih.gov | nih.gov | |
| Infectious Diseases | Antiviral (HCV) | Synthesis of pyrimidine derivatives as potential HCV NS5B polymerase inhibitors. google.com | google.com |
Potential in Materials Science and Photophysical Investigations
The application of this compound and related compounds extends beyond the biological sciences into the realm of materials science and photophysics. The electronic properties of the pyrimidine-aniline scaffold, characterized by the interplay between the electron-donating aniline and electron-withdrawing pyrimidine, suggest potential for use in the development of novel organic materials.
While specific studies on the photophysical properties of this compound are not extensively documented, research on structurally similar "push-pull" fluorophores provides a basis for its potential in this area. mdpi.com Push-pull systems, which contain electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit interesting photophysical properties such as solvatochromism (a change in color with solvent polarity) and large Stokes shifts. These properties are desirable for applications in fluorescent probes and sensors. mdpi.commdpi.com
The introduction of different substituents onto the aniline or pyrimidine rings of this compound could be used to tune its absorption and emission wavelengths, as well as its quantum yield. For instance, studies on other pyrimidine-based fluorescent probes have shown that such modifications can lead to compounds suitable for bioimaging applications, such as the staining of lipid droplets. nih.gov Furthermore, the pyrimidine-aniline scaffold could potentially be incorporated into larger conjugated systems to create novel organic electronic materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The investigation of the photophysical properties of this compound and its derivatives represents a promising avenue for future research in materials science.
No Publicly Available Research on "this compound" for Specified Applications
Despite a comprehensive search of scientific literature and databases, no specific research findings concerning the application of the chemical compound this compound in the fields of Organic Light-Emitting Diodes (OLEDs) or supramolecular assembly have been identified.
Extensive queries aimed at uncovering data on the luminescent properties of this particular compound for OLEDs or its role in supramolecular and self-organizing systems did not yield any relevant scholarly articles, patents, or conference proceedings.
The requested article, which was to be structured around the exploration of its luminescent properties for OLEDs and its investigation in supramolecular assembly, cannot be generated due to the absence of foundational research in these areas. The scientific community does not appear to have published studies focusing on this compound for these specific advanced materials and chemical biology applications.
Therefore, no data tables or detailed research findings on its performance in OLEDs or its behavior in self-organizing systems can be provided. The compound is available from various chemical suppliers for research purposes, but its specific properties and potential applications in the requested domains remain unexplored in publicly accessible literature.
Future Directions and Emerging Research Avenues for 3 2 Methoxypyrimidin 4 Yl Aniline
The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular interactions. For a scaffold as promising as 3-(2-methoxypyrimidin-4-yl)aniline, the future holds significant potential. The following sections explore emerging research avenues that are poised to expand the utility and application of this compound and its analogs.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(2-Methoxypyrimidin-4-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a pyrimidinyl chloride intermediate can react with an aniline derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., dioxane/H₂O) at 80–100°C . Optimization involves adjusting catalyst loading (1–5 mol%), base (e.g., Na₂CO₃ or Cs₂CO₃), and reaction time (12–24 hours). Monitor progress via TLC or LCMS (e.g., m/z 245 [M+H]+ as in ). Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use complementary analytical techniques:
- HPLC : Retention time consistency (e.g., 0.75 minutes under SQD-FA05 conditions ).
- LCMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- ¹H/¹³C NMR : Verify methoxy (-OCH₃, δ ~3.9 ppm), pyrimidine protons (δ ~8.2–8.6 ppm), and aniline NH₂ (δ ~5.2 ppm, broad) .
- X-ray crystallography : For unambiguous conformation analysis, refine data using SHELXL .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Stability : Store at RT in inert atmosphere (Ar/N₂) to prevent oxidation of the aniline group .
- Reactivity : Avoid strong acids/bases to prevent decomposition of the pyrimidine ring.
- Personal Protection : Use nitrile gloves, fume hoods, and eye protection due to potential skin/eye irritation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. LCMS) for this compound derivatives be resolved?
- Methodological Answer :
- Step 1 : Re-examine sample preparation (e.g., deuterated solvent purity, LCMS ionization efficiency).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals .
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, a crystal structure (e.g., CCDC entry from ) can resolve tautomeric or conformational ambiguities.
Q. What experimental design strategies are effective for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use a factorial design to test variables:
Q. How can computational methods predict the electronic properties of this compound for materials science applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to compute HOMO-LUMO gaps and charge distribution on the pyrimidine ring.
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ values .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data for this compound derivatives?
- Methodological Answer :
- Source Comparison : Cross-check synthesis protocols (e.g., solvent used in crystallization, purity >97% ).
- Thermal Analysis : Perform DSC (differential scanning calorimetry) to confirm melting points.
- Solubility Tests : Use standardized buffers (pH 4–10) and nephelometry to quantify solubility limits .
Tables for Reference
Table 1 : Key Spectral Data for this compound
| Technique | Data | Reference |
|---|---|---|
| LCMS | m/z 245 [M+H]+ | |
| ¹H NMR (DMSO-d₆) | δ 8.4 (pyrimidine-H), 7.2–7.5 (aryl-H), 3.9 (OCH₃) | |
| X-ray | CCDC entry: space group P2₁/c, Z = 4 |
Table 2 : Reactivity Optimization Parameters
| Condition | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Solvent | Dioxane/H₂O (9:1) |
| Temperature | 80°C |
| Yield | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
